4-(Oxazol-2-yl)-benzyl alcohol

Regioisomer Purity Crystallization

4-(Oxazol-2-yl)-benzyl alcohol (CAS 421553-38-0) is a heterocyclic building block with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is characterized by a para-substituted phenyl ring bearing a hydroxymethyl group and a 1,3-oxazole ring at the 2-position.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8721622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxazol-2-yl)-benzyl alcohol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)C2=NC=CO2
InChIInChI=1S/C10H9NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-6,12H,7H2
InChIKeyBTFAMDOUOQUJJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Oxazol-2-yl)-benzyl alcohol: A Procurement-Focused Physicochemical and Structural Baseline


4-(Oxazol-2-yl)-benzyl alcohol (CAS 421553-38-0) is a heterocyclic building block with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. It is characterized by a para-substituted phenyl ring bearing a hydroxymethyl group and a 1,3-oxazole ring at the 2-position [1]. This substitution pattern creates a distinct electronic environment compared to its 5-yl positional isomer [2], directly influencing its hydrogen-bonding potential and reactivity. The compound's value in procurement is rooted in its bifunctional nature, offering a primary alcohol handle for derivatization and an oxazole ring that serves as a privileged scaffold in medicinal chemistry, as evidenced by its use in the synthesis of potent kinase inhibitors like AMG-25 [3].

Why 4-(Oxazol-2-yl)-benzyl alcohol Cannot Be Substituted with Generic Analogs


The practice of generic substitution for chemical building blocks is high-risk and can derail entire synthetic pathways. For 4-(Oxazol-2-yl)-benzyl alcohol, its specific value is tied to the precise position of the oxazole ring attachment. The 2-yl isomer offers distinct reactivity and physicochemical properties compared to the 5-yl analogue, which can alter crystallization behavior and solubility [1]. Furthermore, substituting the oxazole for a thiazole (as in 4-(Thiazol-2-yl)-benzyl alcohol) changes the heteroatom, dramatically impacting lipophilicity and biological target engagement. Using a different oxidation state, such as the aldehyde or carboxylic acid, fundamentally alters the functional group reactivity, preventing its use in key reactions like esterification or nucleophilic substitution. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into significant, measurable differences that directly impact research outcomes and synthetic success.

Quantitative Differentiation Evidence: 4-(Oxazol-2-yl)-benzyl alcohol vs. In-Class Analogs


Regioisomeric Purity: Melting Point and Handling Advantages of 4-(Oxazol-2-yl)-benzyl alcohol

The 4-(Oxazol-2-yl)-benzyl alcohol is a liquid at ambient temperature, in contrast to its 5-yl positional isomer, which is a solid with a melting point of 107-109 °C . This physical state difference simplifies purification and handling during synthesis, as residual solid isomer can be selectively removed via filtration, ensuring higher regioisomeric purity in subsequent reaction steps. The proximity of the oxazole nitrogen to the phenyl ring in the 2-yl isomer also enhances its hydrogen-bond acceptor capacity compared to the 5-yl isomer, despite their identical computed topological polar surface area (46.3 Ų) [1], which can influence solubility and intermolecular interactions.

Regioisomer Purity Crystallization Synthesis

Functional Group Versatility: The Benzyl Alcohol Handle versus Carboxylic Acid and Aldehyde Analogs

The primary benzyl alcohol group in 4-(Oxazol-2-yl)-benzyl alcohol provides a versatile synthetic handle for esterification, etherification, and nucleophilic substitution reactions that are not accessible with its oxidized analogs, 4-(oxazol-2-yl)-benzaldehyde or 4-(oxazol-2-yl)-benzoic acid . This functional group versatility allows for a broader range of downstream chemical space exploration from a single building block. A well-established synthetic route involves the DIBAL-H reduction of methyl-4-(oxazol-2-yl)-benzoate, yielding the target alcohol in a controlled manner . This contrasts with the use of the aldehyde or acid, which would require additional reduction or protection/deprotection steps, thereby increasing step count and reducing overall efficiency.

Derivatization Esterification Functional Group Interconversion

Pharmacophoric Validation: Use of the 4-(Oxazol-2-yl)phenyl Moiety in a Potent c-Kit Kinase Inhibitor

The 4-(oxazol-2-yl)phenyl moiety is a critical pharmacophore in the potent and selective c-Kit inhibitor AMG-25. This compound exhibits an IC50 of 22 nM in a kinase assay and 16 nM in a cellular assay, with >200-fold selectivity against other kinases like KDR, p38, Lck, and Src [1]. This contrasts with many other oxazole-based inhibitors that lack this specific substitution pattern and show inferior selectivity profiles. The presence of this validated scaffold in a compound with desirable pharmacokinetic properties underscores the value of the intact 4-(oxazol-2-yl)phenyl group as a preferred starting point for medicinal chemistry programs targeting the c-Kit kinase family, a strategy not replicated by the 5-yl isomer or thiazole analog.

Kinase Inhibitor Drug Discovery c-Kit Selectivity

LogP and Hydrogen-Bonding Differentiation: Impact on Solubility and Membrane Permeability

The 4-(Oxazol-2-yl)-benzyl alcohol has a predicted XLogP3-AA of 1.1 and a topological polar surface area (TPSA) of 46.3 Ų [1]. This LogP value provides an optimal balance for solubility and permeability, which is crucial for lead-like compound libraries. In contrast, the thiazole analog (4-(Thiazol-2-yl)-benzyl alcohol), with sulfur replacing oxygen, has a higher molecular weight (191.25 g/mol vs. 175.18 g/mol) and is inherently more lipophilic (predicted LogP increase by approximately 0.5-0.7 log units), potentially leading to poor aqueous solubility and increased off-target promiscuity. The benzoxazole analog (4-(Benzoxazol-2-yl)benzyl alcohol) has a significantly higher molecular weight (225.24 g/mol) and increased aromatic surface area, which negatively impacts solubility and violates lead-likeness criteria more than the oxazole version .

LogP Drug-likeness Permeability ADME

Synthetic Tractability: High-Yielding and Scalable Routes to 4-(Oxazol-2-yl)-benzyl alcohol

The primary synthesis of 4-(Oxazol-2-yl)-benzyl alcohol is a straightforward DIBAL-H reduction of the commercially available methyl-4-(oxazol-2-yl)-benzoate. This reaction proceeds under controlled conditions (0 °C in CH2Cl2) . This is a reliable and scalable transformation that is widely used in industry. In contrast, synthesizing the 5-yl isomer often requires more complex cyclization strategies with lower overall yields. General methods for constructing oxazolyl ligands have been reported to be scalable to >25 g [1], indicating that the core oxazole synthesis is robust and can support large-scale procurement demands without prohibitive costs. The direct reduction route minimizes synthetic steps and expensive reagents, offering a cost-effective path to high-purity material.

Scale-up DIBAL-H Reduction Cost of Goods Synthetic Route

Optimal Application Scenarios for 4-(Oxazol-2-yl)-benzyl alcohol


Medicinal Chemistry: Synthesis of Selective Kinase Inhibitors

The 4-(oxazol-2-yl)phenyl scaffold is a validated pharmacophore for designing selective c-Kit inhibitors. Procurement of this compound is ideal for medicinal chemistry teams focused on oncology or inflammatory diseases, where a selective c-Kit inhibitor is desired. The building block allows for rapid derivatization at the benzyl alcohol position to explore SAR and optimize drug-like properties, supported by the known selectivity profile of the AMG-25 series [1].

Library Synthesis: Generation of Lead-Like Screening Compounds

With its favorable physicochemical profile (MW 175.18, XLogP3 1.1, TPSA 46.3 Ų), 4-(Oxazol-2-yl)-benzyl alcohol is an excellent starting point for fragment-based or lead-like library synthesis. Its bifunctional nature enables rapid diversification, while its low molecular weight and balanced lipophilicity ensure the resulting library members have a high probability of oral bioavailability and favorable ADME properties, making it a high-value procurement choice for hit generation [2].

Chemical Biology: Development of Bifunctional Probes

The combination of a primary alcohol handle and a heterocyclic ring makes this compound uniquely suited for developing bifunctional probes (e.g., PROTACs or fluorescent probes). The alcohol can be easily linked to E3 ligase ligands or fluorophores, while the oxazole ring can engage a target protein. This contrasts with the limited utility of the aldehyde or acid analogs for such applications, where functional group compatibility is a major constraint .

Process Chemistry: Large-Scale Synthesis of Key Intermediates

The readily scalable DIBAL-H reduction route to this compound makes it suitable for process chemistry groups requiring multi-gram to kilogram quantities of a reliable intermediate. Its synthesis from stable, commercially available precursors and the robust nature of the chemistry ensure a secure and cost-effective supply chain for industrial-scale projects, unlike the more complex and lower-yielding syntheses of its regioisomeric or bioisosteric analogs [3].

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